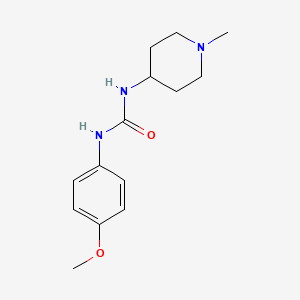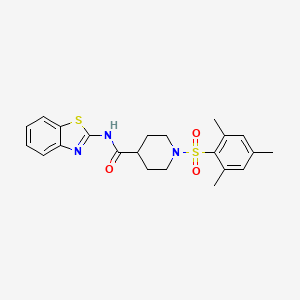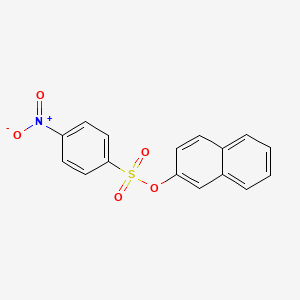![molecular formula C12H14N4O B7537448 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a pyridine carboxamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is not fully understood. However, it is believed that 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic properties. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is essential for the formation of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and has a long shelf life. It is also soluble in a variety of solvents, which makes it easy to handle and use in experiments. However, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have some toxicity, which may limit its use in certain cell lines or animal models.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide. One direction is to further investigate its potential applications in cancer research. This could involve testing its efficacy in animal models or clinical trials. Another direction is to investigate its potential applications in other areas of research, such as inflammation and pain. Finally, future studies could focus on the development of new synthesis methods for 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, which could lead to more cost-effective and efficient production of the compound.
Conclusion:
In conclusion, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, among others. While 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations, it has several advantages for use in lab experiments. Future studies could focus on further investigating its potential applications in cancer research and other areas, as well as developing new synthesis methods for the compound.
Synthesemethoden
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide can be synthesized using various methods. One method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a catalyst such as triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods yield 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of cancer research. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Eigenschaften
IUPAC Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-4-10(7-13-9)12(17)14-8-11-5-6-15-16(11)2/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSLDMCERLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)

![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)
